2-Iodopyridine-3-boronic acid mida ester
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Overview
Description
2-Iodopyridine-3-boronic acid mida ester is a protected boronic acid derivative that incorporates methylimindodiacetic acid (MIDA). This compound is known for its stability and prolonged shelf life, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodopyridine-3-boronic acid mida ester typically involves the following steps:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom (iodine) with a metal (such as lithium or magnesium) followed by borylation using a boron reagent.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange at the ortho position of the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Iodopyridine-3-boronic acid mida ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide using a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Tetraalkoxydiborane or Dialkoxyhydroborane: Used in palladium-catalyzed cross-coupling reactions.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Iodopyridine-3-boronic acid mida ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through iterative cross-coupling sequences.
Biology: Employed in the development of biologically active compounds and drug candidates.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly those involving biaryl structures.
Industry: Applied in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Iodopyridine-3-boronic acid mida ester primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The MIDA group provides stability and prevents premature reactions, allowing for selective and iterative coupling .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropyridine-3-boronic acid mida ester
- 2-Iodo-3-nitrobenzoic acid
- 3-Hexylthiophene-2-boronic acid pinacol ester
Uniqueness
2-Iodopyridine-3-boronic acid mida ester is unique due to its stability and prolonged shelf life provided by the MIDA group. This stability allows for more controlled and selective reactions, making it a preferred choice in complex organic synthesis .
Properties
IUPAC Name |
1-(2-iodopyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BIN2O4/c1-14-5-8(15)17-11(14,18-9(16)6-14)7-3-2-4-13-10(7)12/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKUMFIWXKJUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=C(N=CC=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BIN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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